molecular formula C6H10O2 B1281526 (3,4-Dihydro-2H-pyran-6-yl)methanol CAS No. 72081-17-5

(3,4-Dihydro-2H-pyran-6-yl)methanol

Cat. No. B1281526
CAS RN: 72081-17-5
M. Wt: 114.14 g/mol
InChI Key: LHSFBWKMYRCCQA-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyran-6-yl)methanol is a chemical compound related to the pyran family, which is a class of heterocyclic compounds consisting of a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of (3,4-Dihydro-2H-pyran-6-yl)methanol suggests that it is a saturated compound with a methanol group attached to the pyran ring.

Synthesis Analysis

The synthesis of related pyran derivatives has been explored in various studies. For instance, tetrahydropyran-2-methanol (TPM), which is structurally similar to (3,4-Dihydro-2H-pyran-6-yl)methanol, was prepared by the hydrogenation of acrolein thermal dimer . This process involves the use of catalysts and can lead to the formation of different ring structures depending on the conditions and catalysts used. The study found that using highly-purified and crystalline η-alumina without any carrier produced cyclopentanecarboxaldehyde as the main product .

Molecular Structure Analysis

The molecular structure of pyran derivatives is significant as it influences the chemical behavior and potential applications of the compounds. The study on the dehydration of TPM indicates that the pyran ring can rearrange to form different ring sizes, such as seven- or five-membered rings, under certain conditions . This rearrangement is a critical aspect of the molecular structure analysis as it demonstrates the flexibility and reactivity of the pyran ring system.

Chemical Reactions Analysis

Chemical reactions involving pyran derivatives can lead to a variety of products. In the case of TPM, the gas-phase dehydration over various catalysts resulted in the formation of cyclopentanecarboxaldehyde and other by-products like tetrahydrooxepine and oxepane . These reactions are influenced by the choice of catalyst and reaction conditions, highlighting the complexity of chemical reactions involving pyran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are essential for their potential applications. For example, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were polymerized to create polymers suitable for controlled drug delivery through in vivo biodegradation . The thermal behavior of these polymers was investigated, indicating that the physical properties of these materials are crucial for their performance in biomedical applications .

Scientific Research Applications

Chemical Synthesis

(3,4-Dihydro-2H-pyran-6-yl)methanol has been utilized in novel chemical synthesis processes. A significant example is its use in the InCl3-promoted Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This method has demonstrated high selectivity and good yields in producing cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012).

Polymerization and Drug Delivery

Research has been conducted on the polymerization of diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with various acids. These polymers have potential as matrices for controlled drug delivery through in-vivo biodegradation. The polymers' thermal behavior and other properties have been characterized in detail (Abdelaal & Abbas, 1996).

Analytical Chemistry

In analytical chemistry, (3,4-Dihydro-2H-pyran-6-yl)methanol derivatives have been employed in the GC/MS analysis of methanol in biological specimens. Methanol was derivatized with 3,4-dihydro-2H-pyran under acid catalysis, enabling more convenient and reliable measurements in complex samples (Lee et al., 2019).

Study of Chemical Effects

The compound has also been used in studies examining chemical effects like the anomeric effect. For instance, acid-catalyzed methanolysis of 2-methoxy-5,6-dihydro-2H-pyran produced a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, which allowed for the calculation of the anomeric effect of the 2-methoxy group (Sweet & Brown, 1968).

Safety And Hazards

“(3,4-Dihydro-2H-pyran-6-yl)methanol” is classified as a flammable liquid and can cause skin irritation and eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,4-dihydro-2H-pyran-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSFBWKMYRCCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500891
Record name (3,4-Dihydro-2H-pyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dihydro-2H-pyran-6-yl)methanol

CAS RN

72081-17-5
Record name (3,4-Dihydro-2H-pyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,4-Dihydro-2H-pyran-6-yl)methanol
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
MA Fascione, NJ Webb, CA Kilner, SL Warriner… - Carbohydrate …, 2012 - Elsevier
Novel oxathiane spiroketal donors have been synthesised and activated via an umpolung S-arylation strategy using 1,3,5-trimethoxybenzene and 1,3-dimethoxybenzene. The …
Number of citations: 31 www.sciencedirect.com
PQ Bottari - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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